
N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide is a heterocyclic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyridine ring substituted with diethyl and methylamino groups, along with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(methylamino)pyridine, which is then subjected to further reactions.
Sulfonation: The pyridine derivative is sulfonated using reagents such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Alkylation: The sulfonated intermediate is then alkylated with diethylamine under controlled conditions to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used under basic or acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antibacterial and antifungal agent due to its sulfonamide moiety.
Catalysis: The compound can act as a nucleophilic catalyst in organic synthesis, facilitating various reactions such as acylation and alkylation.
Material Science: It is used in the functionalization of polymers and the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes such as dihydropteroate synthase, disrupting folate synthesis in microorganisms.
Nucleophilic Catalysis: The compound’s nucleophilic properties enable it to participate in catalytic cycles, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
- N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide
- N,N-diethyl-4-(ethylamino)pyridine-3-sulfonamide
- N,N-diethyl-4-(methylamino)pyridine-2-sulfonamide
Uniqueness: N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of diethyl and methylamino groups, along with the sulfonamide functionality, makes it a versatile compound with diverse applications in various fields.
Properties
Molecular Formula |
C10H17N3O2S |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C10H17N3O2S/c1-4-13(5-2)16(14,15)10-8-12-7-6-9(10)11-3/h6-8H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
NSEFXBLYCZECBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CN=C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


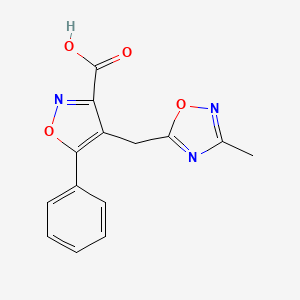
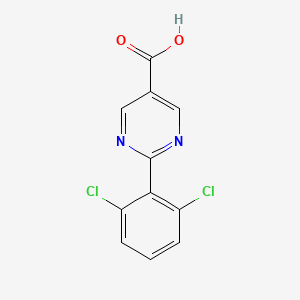

![4-Nitrobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11805780.png)
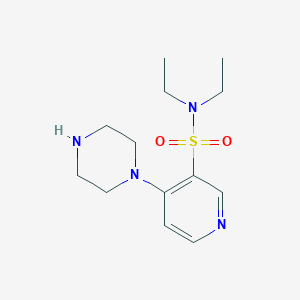
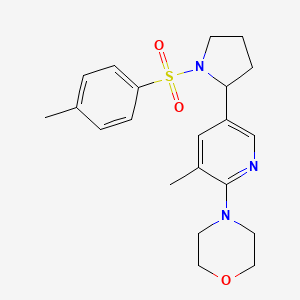
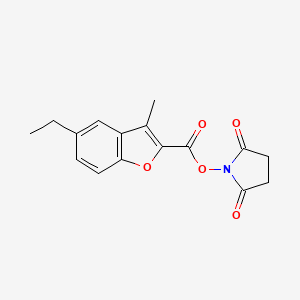



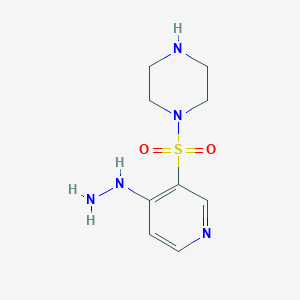
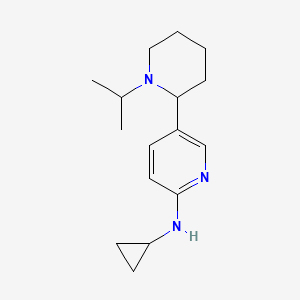

![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B11805821.png)
